R1530

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

R-1530 is a multi-kinase inhibitor that targets over 20 kinases . It has been used in cancer research, particularly in the study of solid tumors .

Method of Application: In experimental procedures, R-1530 is often applied to cancer cells in vitro to observe its effects on cell proliferation and apoptosis . The compound is typically dissolved in DMSO or DMF for these applications .

Results and Outcomes: R-1530 has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells, ultimately promoting apoptosis or senescence . It has shown strong inhibitory effects on human tumor cell proliferation and has been observed to reduce the growth of tumors in cancer xenograft models .

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. R-1530 has been used in angiogenesis research due to its inhibitory activity against angiogenesis-related receptor tyrosine kinases .

Method of Application: In angiogenesis research, R-1530 is typically applied to endothelial cells in vitro to study its effects on angiogenic processes .

Results and Outcomes: R-1530 has been found to block angiogenesis in cells, which could have implications for the treatment of diseases characterized by excessive angiogenesis, such as cancer .

Cell Cycle Research

R-1530 has been used in cell cycle research due to its ability to delay mitosis and induce polyploidy .

Method of Application: In cell cycle research, R-1530 is typically applied to cells in vitro to study its effects on cell cycle processes .

Results and Outcomes: R-1530 has been found to delay mitosis and induce polyploidy in cells . This could have implications for the treatment of diseases characterized by abnormal cell cycle processes, such as cancer .

Apoptosis Research

Apoptosis, or programmed cell death, is a critical process in both health and disease. R-1530 has been used in apoptosis research due to its ability to promote apoptosis .

Method of Application: In apoptosis research, R-1530 is typically applied to cells in vitro to study its effects on apoptotic processes .

Results and Outcomes: R-1530 has been found to promote apoptosis in cells . This could have implications for the treatment of diseases characterized by abnormal apoptosis, such as cancer .

Growth Factor Receptor Signaling Research

R-1530 targets over 20 kinases, including growth factor receptor-related kinases . This makes it a valuable tool in the study of growth factor receptor signaling, a key process in many cellular functions and diseases.

Method of Application: In growth factor receptor signaling research, R-1530 is typically applied to cells in vitro. The compound is used to study its effects on the signaling pathways of growth factor receptors .

Results and Outcomes: R-1530 has been found to inhibit the signaling of growth factor receptors, which could have implications for the treatment of diseases characterized by abnormal growth factor receptor signaling, such as cancer .

Cell Signaling Research

Cell signaling is a complex process that regulates numerous cellular functions. R-1530 has been used in cell signaling research due to its ability to inhibit multiple kinases involved in various signaling pathways .

Method of Application: In cell signaling research, R-1530 is typically applied to cells in vitro to study its effects on various signaling pathways .

Results and Outcomes: R-1530 has been found to inhibit multiple kinases involved in cell signaling, which could have implications for the treatment of diseases characterized by abnormal cell signaling, such as cancer .

R1530 is a potent multikinase inhibitor recognized for its significant role in inhibiting mitosis and angiogenesis. It is classified as a small molecule that targets various receptor tyrosine kinases, including the vascular endothelial growth factor receptor and fibroblast growth factor receptor, contributing to its antineoplastic (anti-cancer) and antiangiogenic (preventing the formation of new blood vessels) properties. This compound is particularly noted for its oral bioavailability and efficacy in preclinical models of cancer, showcasing its potential as a therapeutic agent in oncology .

- Inhibition of Kinase Activity: R1530 binds to the ATP-binding site of kinases, preventing phosphorylation of substrates, which is essential for cell division and angiogenesis.

- Formation of Active Complexes: The compound can form stable complexes with target kinases, leading to prolonged inhibition and reduced cellular proliferation .

R1530 exhibits notable biological activities, primarily through its mechanisms as an inhibitor of mitosis and angiogenesis:

- Antineoplastic Activity: By inhibiting key signaling pathways involved in cell growth and division, R1530 demonstrates potential in reducing tumor growth in various cancer models.

- Antiangiogenic Activity: It effectively disrupts the formation of new blood vessels, which is crucial for tumor sustenance and growth. This action is mediated through the inhibition of vascular endothelial growth factor signaling pathways .

The synthesis of R1530 involves several steps:

- Precipitation: The crude compound is obtained by precipitation from a reaction mixture.

- Solvent Treatment: The crude product is triturated with hot 1,2-difluorobenzene to purify it further.

- Filtration: After dissolving in acetone, solids are filtered out to yield pure R1530 .

This multi-step synthesis ensures high purity and potency of the final product.

R1530 has several applications primarily in the field of cancer treatment:

- Oncology Research: It serves as a valuable tool in preclinical studies aimed at understanding cancer biology and testing new therapeutic strategies.

- Potential Therapeutic Use: Given its ability to inhibit tumor growth and angiogenesis, R1530 is being explored as a candidate for clinical trials targeting various malignancies .

Interaction studies of R1530 have focused on its binding affinity and inhibitory effects on various kinases:

- Kinase Profiling: Research indicates that R1530 effectively inhibits multiple receptor tyrosine kinases, including KDR (VEGFR), FGFR, Aurora A, and Cdk2. This broad-spectrum inhibition underlies its potential as a multi-targeted cancer therapy .

- Synergistic Effects: Studies suggest that combining R1530 with other anticancer agents may enhance therapeutic efficacy through synergistic mechanisms .

R1530 shares similarities with several other compounds known for their kinase-inhibitory activities. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sorafenib | Multikinase inhibitor targeting VEGFR and Raf | Approved for renal cell carcinoma; oral bioavailability |

| Pazopanib | Inhibits VEGFR, PDGFR | Used primarily for soft tissue sarcoma; distinct selectivity profile |

| Lapatinib | Dual inhibitor of EGFR and HER2 | Primarily used in breast cancer treatment; different target specificity |

R1530's uniqueness lies in its specific targeting of multiple kinases involved in both mitosis and angiogenesis, making it a versatile candidate for cancer therapy compared to others that may focus on single pathways or types of receptors .

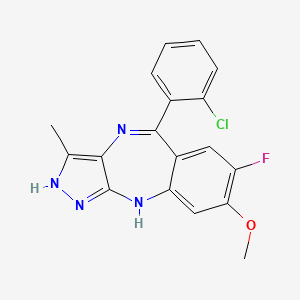

R1530 belongs to the pyrazolobenzodiazepine class of compounds, specifically featuring a fused tricyclic core structure consisting of a pyrazole ring linked to a benzodiazepine framework [1] [2]. The compound exhibits a complex heterocyclic architecture that incorporates multiple nitrogen atoms within its ring system, contributing to its biological activity profile.

The International Union of Pure and Applied Chemistry systematic name for R1530 is 5-(2-chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo[3,4-b] [3] [1]benzodiazepine [2]. Alternative nomenclature includes 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b] [3] [1]benzodiazepine [1]. The compound is assigned Chemical Abstracts Service registry number 882531-87-5 [3] [4] [5].

The molecular structure features several distinct functional groups and substituents that define its chemical identity. The core pyrazolobenzodiazepine scaffold contains a 2-chlorophenyl substituent at position 5, providing aromatic character and potential for π-π interactions [1]. Position 7 bears a fluorine atom, while position 8 contains a methoxy group, both contributing to the compound's electronic properties and pharmacological profile [3] [1]. A methyl group at position 3 completes the substitution pattern of this heterocyclic system.

Physical Properties

Molecular Weight and Formula

R1530 possesses the molecular formula C18H14ClFN4O with a molecular weight of 356.78 grams per mole [4] [6] [7]. This molecular composition reflects the presence of 18 carbon atoms, 14 hydrogen atoms, one chlorine atom, one fluorine atom, four nitrogen atoms, and one oxygen atom within the molecular structure. The relatively high molecular weight and complex elemental composition are characteristic of bioactive heterocyclic compounds designed for pharmaceutical applications.

Stereochemistry and Configuration

R1530 exhibits achiral characteristics with no defined stereocenters present in its molecular structure [5]. The compound displays no optical activity, as confirmed by stereochemical analysis [5]. The absence of chiral centers simplifies the synthesis and characterization processes, eliminating concerns regarding enantiomeric purity and stereoisomeric complications that often arise in pharmaceutical development. The molecular structure carries no net charge, indicating a neutral electronic state under standard conditions [5].

Solubility Characteristics

The solubility profile of R1530 demonstrates typical behavior for a moderately lipophilic pharmaceutical compound. In dimethyl sulfoxide, the compound exhibits good solubility at 71 milligrams per milliliter, equivalent to 199.0 millimolar concentration [6]. Ethanol solubility is considerably lower at 18 milligrams per milliliter or 50.45 millimolar [6]. The compound is essentially insoluble in water, reflecting its hydrophobic character due to the aromatic ring systems and halogen substituents [6]. This solubility pattern is consistent with compounds designed for oral bioavailability, where moderate lipophilicity facilitates membrane permeation while maintaining sufficient solubility in organic solvents for formulation purposes.

Chemical Reactivity and Stability

R1530 demonstrates chemical stability under appropriate storage conditions, with recommended storage temperatures of -20°C for long-term preservation or 2-8°C for routine handling [8] [9]. The compound maintains its integrity as a light yellow to yellow solid under these conditions [9]. Stability studies have confirmed that R1530 retains high purity levels of at least 98.0 percent when stored according to recommended protocols [9].

The pyrazolobenzodiazepine core structure of R1530 exhibits moderate chemical reactivity characteristics typical of heterocyclic systems containing multiple nitrogen atoms [1]. The presence of electron-withdrawing substituents, including the chlorine and fluorine atoms, influences the electronic distribution within the molecular framework, potentially affecting reactivity patterns at specific positions. The methoxy group at position 8 provides electron-donating character that balances the overall electronic properties of the molecule.

Chemical stability assessment indicates that R1530 withstands typical pharmaceutical processing conditions without significant degradation [9]. The compound demonstrates compatibility with common pharmaceutical excipients and maintains structural integrity during formulation processes. Storage under inert atmosphere conditions and protection from moisture and light help preserve the chemical stability of the compound over extended periods.

Spectroscopic Characterization

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography analysis serves as the primary method for purity determination and quality control of R1530 [9]. The compound demonstrates excellent chromatographic behavior with well-defined peak characteristics that enable accurate quantitative analysis. Purity determination by High-Performance Liquid Chromatography consistently yields values of 98.0 percent or higher for properly stored material [9].

The chromatographic profile of R1530 shows retention times consistent with its molecular properties and polarity characteristics. The compound elutes as a sharp, well-resolved peak under standard reversed-phase chromatographic conditions, facilitating both qualitative identification and quantitative determination. Method validation studies have established the reliability and reproducibility of High-Performance Liquid Chromatography analysis for R1530 characterization.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for R1530 [1]. The compound generates characteristic fragmentation patterns that confirm its molecular structure and purity. Molecular ion peaks correspond precisely to the calculated molecular weight of 356.78 atomic mass units, validating the proposed molecular formula C18H14ClFN4O.

High-resolution mass spectrometry enables accurate mass determination and elemental composition verification [10]. The isotope pattern observed in mass spectra reflects the presence of chlorine and nitrogen atoms within the molecular structure, providing additional structural confirmation. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that support the proposed pyrazolobenzodiazepine structure and substitution pattern.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of R1530, confirming the connectivity and environment of all atoms within the molecular framework [1] [9]. Proton Nuclear Magnetic Resonance spectra display characteristic chemical shifts and coupling patterns consistent with the proposed structure, including aromatic proton signals from the phenyl and benzodiazepine rings.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the various functional groups and ring systems present in R1530 [1]. The methoxy carbon appears as a characteristic signal, while aromatic carbons display chemical shifts typical of substituted benzene and pyrazole rings. Nuclear Magnetic Resonance analysis confirms the structural assignment and verifies the absence of impurities or structural isomers in pure samples of R1530 [9].